molecular formula C23H15F3N2O B2368725 3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone CAS No. 338751-43-2

3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone

Cat. No. B2368725
M. Wt: 392.381
InChI Key: PKQSKVJVZJICLK-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone is a synthetic compound with potential applications in scientific research and industry. It is a nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of 3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone derivatives involves the use of starting substrate 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride. Under alkaline conditions, intramolecular cyclization of cinnamamide derivative is carried out to afford 2-styryl-4(3H)-quinazolinone .


Molecular Structure Analysis

The molecular formula of 3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone is C23H15F3N2O, and its molecular weight is 392.381.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone derivatives include cyclization, condensation, and hydrolysis reactions .

Scientific Research Applications

Quinazolinone and its derivatives have been the subject of considerable interest due to their diverse range of biological properties . Here are some general applications of quinazolinone derivatives:

  • Medicinal Chemistry

    • Quinazolinone derivatives reveal various medicinal properties such as analgesic, anti-inflammatory, anticancer, and antimicrobial activities .
    • These compounds are valuable intermediates in organic synthesis .
    • Several quinazoline derived compounds have been approved as drugs. For example, prazosin and doxazosine are used to treat benign prostatic hyperplasia and post-traumatic stress disorder .
  • Pharmaceutical Industry

    • Quinazolinones are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
    • The various substituted quinazolines and quinazolinones displayed important activities, for example, sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .
  • Drug Discovery

    • Drug discovery and optimization comprise one of the most significant targets in medicinal chemistry .
    • Quinazoline and quinazolinone derivatives and nitrogen-containing heterocycles have received significant attention due to their widely and distinct biopharmaceutical activities .

Future Directions

Quinazolinone derivatives, such as 3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone, have been recognized as a privileged scaffold in medicinal chemistry due to their diverse and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, they are desirable scaffolds for the synthesis of different antileishmanial and antimalarial agents .

properties

IUPAC Name

3-phenyl-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N2O/c24-23(25,26)17-8-6-7-16(15-17)13-14-21-27-20-12-5-4-11-19(20)22(29)28(21)18-9-2-1-3-10-18/h1-15H/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQSKVJVZJICLK-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.